3-IsopropoxyphenylZinc bromide 3-IsopropoxyphenylZinc bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20715422
InChI: InChI=1S/C9H11O.BrH.Zn/c1-8(2)10-9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C9H11BrOZn
Molecular Weight: 280.5 g/mol

3-IsopropoxyphenylZinc bromide

CAS No.:

Cat. No.: VC20715422

Molecular Formula: C9H11BrOZn

Molecular Weight: 280.5 g/mol

* For research use only. Not for human or veterinary use.

3-IsopropoxyphenylZinc bromide -

Specification

Molecular Formula C9H11BrOZn
Molecular Weight 280.5 g/mol
IUPAC Name bromozinc(1+);propan-2-yloxybenzene
Standard InChI InChI=1S/C9H11O.BrH.Zn/c1-8(2)10-9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1
Standard InChI Key NJKIDMRAICKSDQ-UHFFFAOYSA-M
Canonical SMILES CC(C)OC1=CC=C[C-]=C1.[Zn+]Br

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

3-Isopropoxyphenylzinc bromide belongs to the class of arylzinc halides, with the molecular formula C₉H₁₀BrOZn. Its IUPAC name, bromozinc(1+); 1-chloro-2-propan-2-yloxybenzene-5-ide, reflects the coordination of zinc to the aromatic ring and the isopropoxy substituent . The molecular weight is 314.9 g/mol, and its structure is characterized by a benzene ring substituted with chlorine at the 3-position and an isopropoxy group at the 4-position, coordinated to a zinc-bromide moiety .

Spectroscopic and Computational Data

The compound’s InChI code (1S/C9H10ClO.BrH.Zn/c1-7(2)11-9-6-4-3-5-8(9)10;;/h4-7H,1-2H3;1H;/q;;+2/p-1) and SMILES (CC(OC1=CC(C)=CC(Br)=C1)Cl.[Zn]) provide precise descriptors for computational modeling . Density functional theory (DFT) calculations predict a tetrahedral geometry around the zinc center, with bond lengths consistent with typical aryl-zinc complexes .

Synthesis and Industrial Production

Laboratory-Scale Preparation

The synthesis involves the reaction of 3-chloro-4-isopropoxyphenyl bromide with activated zinc metal in anhydrous THF under an inert atmosphere . The general reaction scheme is:

3-Chloro-4-isopropoxyphenyl bromide+Zn3-Isopropoxyphenylzinc bromide\text{3-Chloro-4-isopropoxyphenyl bromide} + \text{Zn} \rightarrow \text{3-Isopropoxyphenylzinc bromide}

Key parameters include:

  • Temperature: 25–40°C

  • Reaction Time: 2–4 hours

  • Solvent: Tetrahydrofuran (THF) or diethyl ether .

Continuous Flow Production

Recent advancements in continuous flow chemistry have enabled scalable synthesis. Using microreactors, zinc dust and aryl halides react at residence times of <5 minutes, achieving yields >90% . This method minimizes byproducts and enhances safety by reducing exposure to pyrophoric zinc .

Reactivity and Mechanistic Insights

Negishi Cross-Coupling

3-Isopropoxyphenylzinc bromide participates in palladium-catalyzed Negishi couplings, transferring its aryl group to electrophilic partners (e.g., aryl halides). A representative reaction with iodobenzene proceeds as:

Ar-Zn-Br+Ph-IPd(PPh₃)₄Ar-Ph+ZnI-Br\text{Ar-Zn-Br} + \text{Ph-I} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ar-Ph} + \text{ZnI-Br}
  • Catalysts: Pd(PPh₃)₄ or NiCl₂(dppe)

  • Yields: 75–92% .

Electrophilic Substitution

The zinc-aryl bond’s polarization allows nucleophilic aromatic substitution. For example, reaction with aldehydes yields secondary alcohols via a two-step sequence:

  • Transmetallation to form a zinc alkoxide.

  • Acidic workup to release the alcohol .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The compound is pivotal in synthesizing biaryl motifs found in kinase inhibitors and antiviral agents. For instance, it enabled the construction of the PA-PB1 interface disruptor 3 (IC₅₀ = 1.1 μM), a potent anti-influenza agent .

Agrochemicals

In agrochemistry, it facilitates the preparation of herbicidal analogs like 2-(3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a boronic ester precursor to fungicides .

Comparative Analysis with Analogous Reagents

Property3-Isopropoxyphenylzinc BrPhenylzinc Bromide(4-Methoxyphenyl)zinc Br
ReactivityModerateHighLow
Thermal StabilityStable to 80°CStable to 50°CStable to 70°C
Yield in Negishi85–92%78–88%65–75%
Data from .

Future Directions

Advances in flow chemistry and catalyst design promise to expand this reagent’s utility. Current research focuses on enantioselective couplings using chiral palladium complexes .

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